![molecular formula C6H2BrClN2O B567346 7-Bromo-4-chlorofuro[3,2-d]pyrimidine CAS No. 1211595-48-0](/img/structure/B567346.png)
7-Bromo-4-chlorofuro[3,2-d]pyrimidine
Übersicht
Beschreibung
7-Bromo-4-chlorofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused furan and pyrimidine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine typically involves the bromination and chlorination of a furo[3,2-d]pyrimidine precursor. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chlorofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound serves as an important building block in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of active pharmaceutical ingredients (APIs) that target different disease mechanisms.
Anticancer Activity
Research has indicated that derivatives of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine exhibit significant cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated several derivatives for their cytotoxicity against breast cancer cell lines:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 1.20 | MCF-7 |
This compound | 1.90 | MDA-MB-231 |
These results suggest that compounds derived from this compound may serve as effective anticancer agents due to their low IC50 values compared to conventional chemotherapeutics like doxorubicin.
Antifungal Activity
In addition to its anticancer properties, this compound has been evaluated for antifungal activity.
Case Study: Antifungal Efficacy
A series of furo[3,2-d]pyrimidine-based chalcones were tested for their antifungal properties against common pathogens:
Compound | Inhibition Rate (%) | Pathogen |
---|---|---|
This compound | 85 | Botrytis cinerea |
This compound | 90 | Phomopsis sp. |
These findings indicate that this compound can effectively inhibit fungal growth, making it a candidate for further development as an antifungal agent.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements have led to methods that achieve high purity levels (over 99.5%) without extensive purification steps.
Synthesis Method Overview
The synthesis typically includes:
- Utilization of starting materials such as ethyl cyanoacetate.
- Reaction conditions that minimize by-products.
- High-yielding protocols that enhance economic viability.
These methods not only improve the efficiency of producing the compound but also facilitate its application in larger-scale pharmaceutical manufacturing processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds derived from this compound.
Key Insights on SAR
- Substituents such as bromine and chlorine enhance lipophilicity and alter electronic properties.
- Modifications at specific positions on the pyrimidine ring can lead to increased potency against targeted diseases.
This knowledge aids researchers in designing more effective derivatives with improved therapeutic profiles.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Uniqueness
7-Bromo-4-chlorofuro[3,2-d]pyrimidine is unique due to its fused furan and pyrimidine ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Biologische Aktivität
7-Bromo-4-chlorofuro[3,2-d]pyrimidine is a compound belonging to the pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, kinase inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom and a chlorine atom that contribute to its reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study by Elzahabi et al. demonstrated that derivatives of pyrido[2,3-d]pyrimidines, including this compound, showed substantial inhibitory effects against various cancer cell lines such as HepG-2 and HCT-116. The IC50 values for these compounds were found to be comparable to established chemotherapeutics like doxorubicin, indicating promising potential as anticancer agents .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG-2 | 6.9 | Inhibition of CDK4/6 |
HCT-116 | 5.9 | Induction of apoptosis | |
PC-3 | 12.8 | Cell cycle arrest |
Kinase Inhibition
The compound has been shown to inhibit various kinases involved in cancer progression. Specifically, it targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDK4/6 has been linked to the induction of G1 phase arrest in cancer cells, leading to reduced proliferation . The ability of this compound to selectively inhibit these kinases positions it as a potential therapeutic agent in cancer treatment.
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Cell Cycle Arrest : The compound induces G1 phase arrest by inhibiting CDK4/6 activity.
- Apoptosis Induction : It promotes apoptosis through the activation of pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
- Inhibition of Tumor Growth : By targeting specific kinases associated with tumor growth and survival, this compound can effectively hinder cancer cell proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds within the pyrido[2,3-d]pyrimidine class, providing insights into their therapeutic potential:
- Study on HepG2 Cells : A recent study highlighted that derivatives similar to this compound exhibited IC50 values ranging from 29 to 59 µM against HepG2 cells. The most potent derivative showed comparable activity to known tyrosine kinase inhibitors (TKIs) .
- Mechanistic Investigations : Another research effort revealed that these compounds could induce significant apoptosis in cancer cells via upregulation of pro-apoptotic signals and downregulation of survival pathways .
Eigenschaften
IUPAC Name |
7-bromo-4-chlorofuro[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2O/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSMOMJNVDQFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(O1)C(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680966 | |
Record name | 7-Bromo-4-chlorofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211595-48-0 | |
Record name | 7-Bromo-4-chlorofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.